3-(2-Bromophenoxy)azetidine

Medicinal Chemistry Halogen Bonding SAR

Lead optimization programs often stall when acyclic or larger-ring analogs fail to deliver target selectivity. 3-(2-Bromophenoxy)azetidine (CAS 954223-05-3) addresses this with a strained azetidine core that imposes conformational constraint and a strategically placed ortho-bromine for halogen bonding. - Enables SAR exploration via the heavy-atom handle for cross-coupling and late-stage functionalization. - Serves as a bioisosteric replacement for pyrrolidine ethers, improving metabolic stability and mitigating hERG liability. - Supplied as a versatile building block for kinase, GPCR, and antimicrobial discovery programs.

Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
CAS No. 954223-05-3
Cat. No. B1292753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromophenoxy)azetidine
CAS954223-05-3
Molecular FormulaC9H10BrNO
Molecular Weight228.09 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=CC=CC=C2Br
InChIInChI=1S/C9H10BrNO/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7,11H,5-6H2
InChIKeyRJISAXOOUHPWFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Bromophenoxy)azetidine: Halogenated Azetidine Scaffold


3-(2-Bromophenoxy)azetidine (CAS 954223-05-3) is a synthetic small molecule comprising a saturated four-membered azetidine ring linked via an ether bond to a 2-bromophenyl moiety [1]. Azetidines are increasingly utilized in drug discovery as constrained, three-dimensional scaffolds that can improve physicochemical and pharmacokinetic properties relative to acyclic analogs [2]. The presence of the ortho-bromo substituent introduces a heavy atom handle for structure-activity relationship (SAR) exploration and potential halogen bonding interactions, distinguishing it from non-halogenated or para-substituted congeners [3]. This compound serves as a versatile building block for the synthesis of more complex molecules targeting a range of therapeutic areas, including kinase inhibition, GPCR modulation, and antimicrobial research [2].

Halogenated azetidine scaffold for SAR exploration and lead optimization workflows
Ortho-bromo substituent enables cross-coupling diversification and halogen bonding studies
Constrained 3D building block may support physicochemical property modulation in medicinal chemistry

3-(2-Bromophenoxy)azetidine: Why Substitution Fails


Generic substitution among azetidine derivatives is precluded by the profound impact of substitution pattern on both pharmacological and physicochemical properties. The ortho-bromophenoxy motif in 3-(2-Bromophenoxy)azetidine is not a generic aryl ether; the position and identity of the halogen atom critically dictate molecular recognition events such as halogen bonding, which can significantly enhance target binding affinity and selectivity [1]. Furthermore, the azetidine ring itself imparts distinct conformational constraints compared to larger heterocycles like pyrrolidine or piperidine, leading to unique vector presentations of the attached pharmacophore [2]. Substituting 3-(2-Bromophenoxy)azetidine with a para-bromo analog, a chloro analog, or a non-halogenated phenoxy variant would alter the molecule's electronic surface potential, metabolic stability, and potential for site-specific cross-coupling reactions, thereby invalidating SAR data and compromising synthetic tractability [3]. Direct evidence from analogous systems demonstrates that seemingly minor modifications can result in orders-of-magnitude differences in biological potency [4].

Substitution pattern
This product Ortho-bromo (2-position): distinct halogen bond potential and directed metalation handle
Alternative Para-bromo (4-position): altered electronic surface potential; synthetic derivatization pathways may differ
Ring system
This product Azetidine (4-membered): lower pKa ~11.3; reported metabolic stability difference vs larger rings
Alternative Pyrrolidine (5-membered): higher basicity; oxidative N-dealkylation profile may shift
Sourcing
This product Commercial stock; purity reported ≥95%; shorter lead times
Alternative 2-Fluoro/2-chloro analogs: limited stock; may require custom synthesis with variable timelines

3-(2-Bromophenoxy)azetidine Differentiation Evidence


Ortho-Bromo vs. Para-Bromo Substitution Effects

The ortho-bromo substitution pattern in 3-(2-Bromophenoxy)azetidine is predicted to confer a distinct electronic surface potential compared to its para-substituted isomer, 3-(4-Bromophenoxy)azetidine. While direct comparative biological data for these exact compounds is not publicly available, the phenomenon of halogen bonding—where the electron-deficient sigma-hole of bromine interacts with Lewis bases—is well-documented to enhance target binding. This effect is highly dependent on the halogen's position [1]. Furthermore, the ortho-bromo substituent provides a unique synthetic handle for directed ortho-metalation and subsequent cross-coupling reactions, which is not possible with the para-isomer, thereby offering a distinct advantage in constructing diverse libraries from a single scaffold [2].

Ortho-Bromo vs. Para-Bromo
Class-level
Qualitative difference in halogen bond potential
Distinct synthetic derivatization pathways
Supports halogen bonding interaction profiling in SAR campaigns
In silico electrostatic potential context; direct assay data not available
Medicinal Chemistry Halogen Bonding SAR Drug Discovery

Azetidine vs. Pyrrolidine: Stability and Basicity

The azetidine ring in 3-(2-Bromophenoxy)azetidine offers quantifiable advantages over the more common pyrrolidine ring (a five-membered saturated N-heterocycle). Azetidines have a lower pKa of the conjugate acid (~11.3) compared to pyrrolidine (~11.8), resulting in reduced basicity and lower LogD at physiological pH [1]. This can lead to improved membrane permeability and reduced off-target binding to hERG channels, a common liability for basic amines. Furthermore, the increased ring strain in azetidines enhances their metabolic stability towards oxidative N-dealkylation by cytochrome P450 enzymes, a primary clearance pathway for many aliphatic amines [2].

Azetidine vs. Pyrrolidine Basicity
Class-level
ΔpKa = -0.5
Lower LogD₇.₄ estimated by 0.5–1.0 log units
Supports physicochemical profiling in assay context; may reduce hERG channel binding in screening
Extrapolated from parent heterocycle measurements
Medicinal Chemistry DMPK Bioisosteres Physicochemical Properties

Azetidin-2-one SAR: Substitution Sensitivity

While direct biological data for 3-(2-Bromophenoxy)azetidine is not found in primary literature, studies on closely related 3-phenoxy-1,4-diarylazetidin-2-one antitumor agents reveal that modifications to the phenoxy ring profoundly impact biological activity. In this series, the presence and position of substituents on the phenoxy ring were critical for achieving potent antiproliferative effects and tubulin polymerization inhibition. For instance, the optimal compound in this series displayed an IC50 of 19 nM against MCF-7 breast cancer cells [1]. This sensitivity underscores the value of exploring unique substitution patterns like the 2-bromophenoxy group in 3-(2-Bromophenoxy)azetidine to discover new SAR and potentially more potent or selective analogs.

Azetidin-2-one SAR Sensitivity
Data to verify
No direct data for this compound
Closely related scaffold: IC₅₀ 19 nM reported in MCF-7 model
Supports scaffold prioritization review; phenoxy-azetidine template shows reported cell-model response
Data from 3-phenoxy-1,4-diarylazetidin-2-one analog series; direct transferability requires validation
Antiproliferative Agents Tubulin Polymerization SAR Cancer Research

Commercial Availability vs. Custom Synthesis

3-(2-Bromophenoxy)azetidine is commercially available from multiple vendors with a specified purity of 95% or greater, providing a reliable and rapid starting point for research . In contrast, many closely related analogs, such as the 2-fluoro or 2-chloro derivatives, are less widely stocked or are only available via custom synthesis with longer lead times. The commercial availability of the 2-bromo analog at high purity reduces project initiation time and ensures batch-to-batch consistency for SAR studies.

Commercial Availability
Head-to-head
Multi-supplier stock; purity ≥95%
2-Fluoro analog: primarily custom synthesis
Supports procurement timeline planning and batch consistency for SAR studies
Based on publicly accessible vendor catalogs as of April 2026
Chemical Synthesis Procurement Building Blocks Lead Generation

3-(2-Bromophenoxy)azetidine: Key Applications


Halogen Bonding for Kinase/GPCR Inhibitors

The ortho-bromophenoxy motif is a prime candidate for programs seeking to exploit halogen bonding to enhance target affinity and selectivity, as described in Evidence Item 1. The unique electronic properties of the 2-bromo substituent can be leveraged in the design of novel kinase inhibitors or GPCR ligands, where such non-covalent interactions are known to contribute to potency and selectivity [1].

Metabolically Stable Pyrrolidine Bioisostere

As detailed in Evidence Item 2, the azetidine ring offers superior metabolic stability and a reduced risk of hERG cardiotoxicity compared to pyrrolidine. 3-(2-Bromophenoxy)azetidine can serve as a direct bioisosteric replacement for lead compounds containing a pyrrolidine ether, potentially rescuing programs with DMPK or safety liabilities [2].

FBDD and Parallel Synthesis Building Block

The commercially available 2-bromophenyl group is a versatile synthetic handle for late-stage functionalization via cross-coupling reactions, as outlined in Evidence Item 1. This makes 3-(2-Bromophenoxy)azetidine an ideal core scaffold for generating libraries of analogs for fragment elaboration or hit-to-lead optimization in FBDD campaigns [3].

Application
Selection Property
Validation Focus
Halogen bonding SAR studies
Ortho-bromo substitution pattern
Target binding interaction profiling
Metabolic stability profiling
Azetidine core scaffold
CYP-mediated metabolism assessment
Fragment-based library synthesis
Commercial availability and purity profile
Cross-coupling derivatization review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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